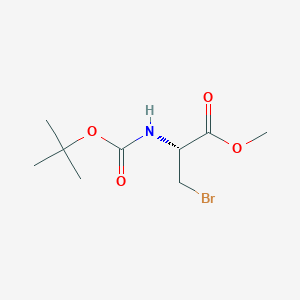

N-Boc-3-bromo-L-alanine Methyl Ester

Übersicht

Beschreibung

“N-Boc-3-bromo-L-alanine Methyl Ester” is a chemical compound with the CAS Number: 175844-11-8. Its molecular weight is 282.13 . The IUPAC name for this compound is methyl (2R)-3-bromo-2-[(tert-butoxycarbonyl)amino]propanoate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 . This provides a complete description of the molecule including stereochemistry.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

1. Photophysical Properties and Solvatochromism

N-Boc-3-bromo-L-alanine Methyl Ester (and its derivatives) have been studied for their unique photophysical properties. Research demonstrates that their absorption spectra are less sensitive to solvent polarity compared to their fluorescence spectra. This results in pronounced solvatochromic effects, leading to large Stokes shifts, which are important for understanding solvent effects on molecular behavior and for developing new fluorescent probes (Guzow et al., 2005).

2. Peptide Synthesis and Protection

This compound plays a role in peptide synthesis. A study outlines its use in protecting specific amino acids during the synthesis process, which is crucial for controlling reaction pathways and product purity in peptide synthesis (Hsieh & Demaine, 1991).

3. Molecular Discrimination and Encapsulation

The compound is used in molecular discrimination and encapsulation studies. It has been used to test reversible encapsulation in self-assembled cylindrical capsules, contributing to the understanding of molecular interactions and potential applications in targeted drug delivery (Hayashida, Šebo, & Rebek, 2002).

4. Polymer Synthesis

In polymer chemistry, this compound is used to synthesize cationic methacrylate polymers with chiral amino acid moieties. Such polymers have potential applications in biotechnology and material science, especially for their pH responsiveness and specific rotations (Kumar, Roy, & De, 2012).

5. Fluorescence Probes

The compound's derivatives exhibit characteristics that make them useful as fluorescence probes in biophysical studies. Their photophysical properties, including large excited-state dipole moments and solvatochromic behavior, are essential for exploring molecular interactions in biological systems (Guzow et al., 2005).

Wirkmechanismus

Target of Action

N-Boc-3-bromo-L-alanine Methyl Ester is a derivative of L-alanine, an amino acid . The primary target of this compound is the amino group in proteins. The Boc (tert-butoxycarbonyl) group in the compound is a carbamate protecting group used in peptide synthesis . It protects the amino group during the synthesis process .

Mode of Action

The Boc group in this compound is electron-withdrawing . This property decreases the electron density on the nitrogen atom, making it less reactive and thus protected during peptide synthesis . The Boc group can be removed under relatively mild conditions, such as with strong acid or heat .

Biochemical Pathways

This compound is used in the synthesis of peptides . It plays a crucial role in the formation of peptide bonds, which are the amide bonds that join together two amino acids . The compound is also used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides . By protecting the amino group during synthesis, it allows for the controlled formation of peptide bonds . After the synthesis is complete, the Boc group can be removed to yield the final peptide product .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored in a refrigerator , indicating that it is stable at low temperatures. The removal of the Boc group can be achieved with strong acid or heat , suggesting that the compound’s action can be controlled by adjusting the pH or temperature of the environment.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

methyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLDPRMMKCMNMD-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-Butylbenzo[b]thiophene](/img/structure/B3109717.png)

![(3aR,5R,6S,6aR)-5-[(azepan-1-yl)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3109744.png)

![5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3109752.png)

![tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3109757.png)

![ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3109819.png)